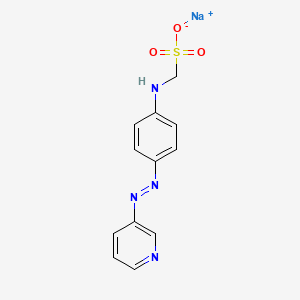
((4-(3-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((4-(3-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is notable for its unique structure, which includes a pyridine ring, an azo group, and a methanesulfonic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((4-(3-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt typically involves the diazotization of 3-aminopyridine followed by coupling with 4-aminobenzenesulfonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo bond. The general steps are as follows:
Diazotization: 3-aminopyridine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzenesulfonic acid in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with additional purification processes to ensure the quality and consistency of the final product. Techniques such as crystallization, filtration, and drying are commonly employed.
Analyse Des Réactions Chimiques
Types of Reactions
((4-(3-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The azo bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under controlled conditions.
Major Products Formed
Oxidation: Products may include nitroso compounds or other oxidized derivatives.
Reduction: The primary products are the corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((4-(3-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt is used as a reagent in analytical chemistry for the detection and quantification of metal ions. Its ability to form colored complexes with metals makes it valuable in spectrophotometric analyses.
Biology
In biological research, this compound can be used as a staining agent due to its azo dye properties. It helps in visualizing cellular components under a microscope.
Medicine
While not commonly used directly in medicine, derivatives of azo compounds have been explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry
Industrially, this compound is primarily used in the production of dyes and pigments. Its stability and vibrant color make it suitable for use in textiles, inks, and plastics.
Mécanisme D'action
The mechanism of action of ((4-(3-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt is largely dependent on its ability to form complexes with metal ions. The azo group can coordinate with metal ions, leading to the formation of stable complexes. This property is exploited in analytical chemistry for the detection of metals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ((4-(2-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt
- ((4-(4-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt
- ((4-(3-Pyridinylazo)phenyl)amino)ethanesulfonic acid, monosodium salt
Uniqueness
((4-(3-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the pyridine ring and the methanesulfonic acid moiety enhances its solubility and stability, making it particularly useful in various applications.
Propriétés
Numéro CAS |
59405-31-1 |
|---|---|
Formule moléculaire |
C12H11N4NaO3S |
Poids moléculaire |
314.30 g/mol |
Nom IUPAC |
sodium;[4-(pyridin-3-yldiazenyl)anilino]methanesulfonate |
InChI |
InChI=1S/C12H12N4O3S.Na/c17-20(18,19)9-14-10-3-5-11(6-4-10)15-16-12-2-1-7-13-8-12;/h1-8,14H,9H2,(H,17,18,19);/q;+1/p-1 |
Clé InChI |
UKSBPGNANXVSTE-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CN=C1)N=NC2=CC=C(C=C2)NCS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



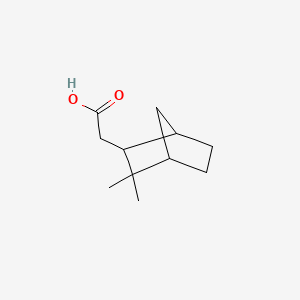

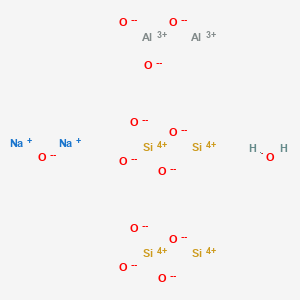
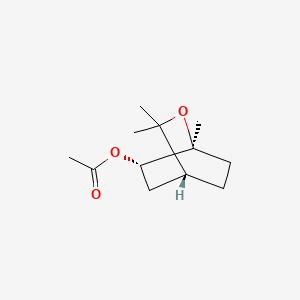




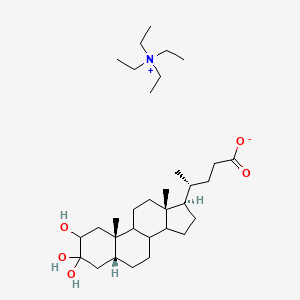
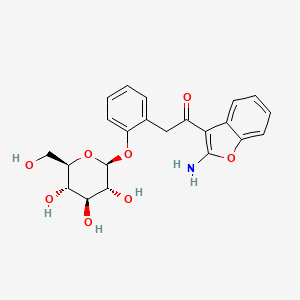
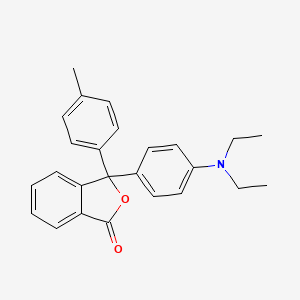
![5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine](/img/structure/B12673554.png)

